2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Description
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Properties
IUPAC Name |
2-[1-(2-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-19(4-2)17(22)16(21)15-10-7-11-20(15)14-9-6-5-8-13(14)12-18/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVJUHGGCFLCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to crisaborole, a non-steroidal topical medication used for the treatment of mild-moderate atopic dermatitis. Crisaborole primarily targets the phosphodiesterase 4 (PDE4) enzyme, a key regulator of inflammatory cytokine production.
Mode of Action
Based on its structural similarity to crisaborole, it may also inhibit PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP). This can result in reduced inflammation and improved disease severity.
Biochemical Pathways
Crisaborole’s inhibition of pde4 affects the camp-dependent pathway, which plays a crucial role in the regulation of inflammation. By increasing cAMP levels, the compound may reduce the production of inflammatory cytokines.
Biological Activity
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C17H17N3O2
- Molecular Weight : 295.34 g/mol
- CAS Number : 866010-76-6
The biological activity of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit activity against various enzymes and receptors, suggesting that this compound may also engage in similar interactions.
Anticancer Activity
Recent studies have demonstrated that pyrrole derivatives can inhibit tumor growth in various cancer models. For instance, compounds with structural similarities to 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide have shown significant inhibition of tumor growth in xenograft models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Antiviral Activity
Pyrrole-based compounds have been investigated for their antiviral properties, particularly against HIV. Some derivatives have shown the ability to inhibit reverse transcriptase and integrase enzymes, which are crucial for viral replication. Although specific data on this compound's antiviral efficacy is limited, its structural analogs provide a basis for potential activity.
Enzyme Inhibition
Research into related pyrrole compounds has revealed their capacity to act as enzyme inhibitors. For example, certain derivatives have been found to inhibit kinases and other enzymes involved in cellular signaling pathways, which could be relevant for therapeutic applications in cancer and other diseases.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrrole derivatives inhibited tumor growth in mouse models. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
- Antiviral Studies : In vitro studies on pyrrole derivatives showed promising results against HIV replication. Compounds similar to 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide were tested for their ability to inhibit viral enzymes, with some showing IC50 values below 50 nM .
- Enzyme Inhibition Research : A comparative study highlighted that certain pyrrole-based compounds effectively inhibited specific kinases involved in cancer progression. The structure of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide suggests it may share similar inhibitory properties .
Data Table
Scientific Research Applications
Medicinal Chemistry
The unique structure of this compound suggests potential pharmacological properties. Compounds with similar structures have been investigated for their ability to inhibit various biological targets, including enzymes involved in disease pathways.
Potential Pharmacological Activities :
- Antiviral Activity : Analogous compounds have shown efficacy against viral infections such as HIV. For instance, pyrrole derivatives have been explored as dual inhibitors of RNase H and integrase in HIV replication .
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| 8g | Integrase | 26 |
| 7b | RNase H | 3 |
Organic Synthesis
The compound serves as an important building block in the synthesis of various heterocyclic compounds. Its functional groups allow for diverse reactions, enabling the formation of more complex structures.
Reactions Involving the Compound :
- Condensation Reactions : Can be used to create larger heterocycles.
- Substitution Reactions : The presence of the cyanophenyl group allows for electrophilic aromatic substitution.
Interaction Studies
Studies focusing on the binding affinity of this compound with proteins or enzymes relevant to specific diseases are critical for understanding its pharmacodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are typically employed.
Case Study 1: Antiviral Activity
A study investigated a series of pyrrolyl diketohexenoic derivatives similar to our compound, revealing that modifications on the benzyl ring significantly influenced anti-HIV activity. The most potent derivative exhibited an IC50 value of 26 nM against integrase .
Case Study 2: Synthesis of Heterocycles
Research demonstrated that derivatives of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide could be synthesized through straightforward methods involving condensation and cyclization reactions, leading to novel heterocyclic compounds with potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
